molecular formula C18H19N5O2 B2896262 3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878413-30-0

3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2896262
CAS No.: 878413-30-0
M. Wt: 337.383
InChI Key: BNXHZJWWNQJEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic purine derivative featuring a benzyl group at the N3 position and methyl substitutions at the 1,6,7,8 positions.

Properties

IUPAC Name

2-benzyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-12(2)23-14-15(19-17(23)20(11)3)21(4)18(25)22(16(14)24)10-13-8-6-5-7-9-13/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXHZJWWNQJEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Imidazole and Purine Precursors

The imidazo[2,1-f]purine scaffold is typically constructed via cyclocondensation reactions. A foundational approach involves the reaction of 4-nitroimidazole derivatives with orthoesters under ammonia saturation, as demonstrated in purine syntheses. For the target compound, this method can be adapted by substituting nitroimidazole precursors with pre-functionalized intermediates bearing methyl and benzyl groups. Key steps include:

  • Nitroimidazole alkylation : Introduction of methyl groups at positions 6, 7, and 8 via sequential alkylation using methyl iodide in the presence of cesium carbonate.
  • Schiff base formation : Condensation of 4-aminoimidazole carbaldehyde with ammonia to form intermediates for cyclization.

Xanthine Derivative Functionalization

An alternative route leverages xanthine derivatives as starting materials. Baraldi et al. synthesized analogous imidazo[2,1-f]purine-2,4-diones by alkylating xanthine cores at the N-1 and N-3 positions. For the target compound:

  • Benzylation at N-3 : Treatment of 1,6,7,8-tetramethylxanthine with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.
  • Oxidative cyclization : Use of m-chloroperoxybenzoic acid (mCPBA) to facilitate ring closure, forming the imidazo[2,1-f]purine system.

Stepwise Preparation Methods

Route 1: Sequential Alkylation and Cyclization

  • Protection of N-1 :
    Reaction of 1,6,7,8-tetramethylxanthine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to protect N-1, yielding a Boc-protected intermediate.
  • Benzylation at N-3 :
    Alkylation with benzyl bromide in DMF at 80°C for 12 hours achieves 85% yield.
  • Deprotection and cyclization :
    Removal of the Boc group using trifluoroacetic acid (TFA), followed by oxidative cyclization with mCPBA in dichloromethane.

Route 2: Imidazole-Purine Fusion

  • Synthesis of 4-nitro-1-benzylimidazole :
    Alkylation of 4-nitroimidazole with benzyl chloride in chloroform, catalyzed by triethylamine.
  • Reductive amination :
    Hydrogenation over Pd/C to convert the nitro group to an amine, followed by condensation with methyl orthoacetate to form the purine ring.
  • Methylation :
    Sequential treatment with methyl iodide and sodium hydride in THF introduces methyl groups at positions 6, 7, and 8.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization efficiency : Reactions in aprotic solvents (e.g., THF, dichloromethane) at −40°C to room temperature improve regioselectivity.
  • Benzylation kinetics : DMF at 80°C enhances reaction rates due to its high polarity and ability to stabilize transition states.

Catalytic Enhancements

  • Palladium catalysis : Hydrogenation steps using 10% Pd/C at 40 psi achieve quantitative yields in reductive amination.
  • Acid-mediated cyclization : TFA in dichloromethane facilitates Boc deprotection without side reactions.

Challenges in Regiochemical Control

Competing Alkylation Sites

The presence of multiple nitrogen atoms in the purine core necessitates careful selection of protecting groups. For example, Boc protection at N-1 directs benzylation to N-3, avoiding undesired N-7 or N-9 alkylation.

Steric Hindrance from Substituents

Bulky benzyl and methyl groups at positions 3, 6, 7, and 8 can impede cyclization. Solutions include:

  • Low-temperature reactions : Mitigating steric effects by slowing reaction kinetics.
  • Stepwise methylation : Introducing methyl groups sequentially to avoid overcrowding.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Xanthine-Based) Route 2 (Imidazole-Based)
Starting Material Cost High (specialized xanthines) Low (commercial imidazoles)
Step Count 4 5
Overall Yield 62% 48%
Regioselectivity High (Boc-directed) Moderate (requires directing groups)

Route 1 offers superior regiochemical control but requires expensive precursors, whereas Route 2 is cost-effective but less efficient.

Scientific Research Applications

3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved may vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Antidepressant Activity: Serotonin Receptor Affinity and Selectivity

Several derivatives of 1H-imidazo[2,1-f]purine-2,4-dione have been optimized for serotonin receptor modulation. Key comparisons include:

AZ-853 and AZ-861
  • Structural Differences :
    • AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazinyl)butyl)-1,3-dimethyl substitution.
    • AZ-861 : 8-(4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl)-1,3-dimethyl substitution.
  • Pharmacological Profile: Both compounds act as 5-HT1A partial agonists, but AZ-861 exhibits stronger receptor activation in functional assays (e.g., cAMP inhibition, ERK1/2 phosphorylation). AZ-853 demonstrates superior brain penetration, leading to a more potent antidepressant-like effect in the forced swim test (FST) at lower doses (2.5 mg/kg). Side effects: AZ-853 causes weight gain and reduced blood pressure due to α1-adrenolytic activity, whereas AZ-861 induces lipid metabolism disturbances .
Compound 3i (from )
  • Structure : 8-(5-(4-(2-Fluorophenyl)piperazinyl)pentyl)-1,3,7-trimethyl substitution.
  • Activity : Displays potent antidepressant (FST) and anxiolytic (four-plate test) effects at 2.5 mg/kg, attributed to 5-HT1A receptor affinity and moderate metabolic stability .
Compound 6h (from )
  • Structure : 8-(3-(N4-phenylpiperazinyl)propyl)-1,3-dimethyl substitution.
  • Activity : High 5-HT1A affinity (Ki = 5.6 nM) with selectivity over 5-HT2A receptors. Reduces immobility time in FST comparably to imipramine .

Key Structural-Activity Relationship (SAR) Insights :

  • Piperazinylalkyl chains enhance 5-HT1A receptor binding.
  • Fluorine substitution improves metabolic stability and receptor selectivity.
  • Longer alkyl chains (e.g., pentyl vs. propyl) correlate with increased antidepressant potency .

Anticancer Activity: PPARγ Agonism and Cytotoxicity

CB11 (from )
  • Structure: 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl substitution.
  • Activity: A PPARγ agonist that induces apoptosis in non-small cell lung cancer (NSCLC) cells via ROS production, mitochondrial membrane collapse, and caspase-3 activation .
Compounds 9–11 (from )
  • Structure : 8-(4-Acetylphenylpiperazinylalkyl) derivatives with varying methyl substitutions.

SAR Insights :

  • Bulky substituents (e.g., acetylphenylpiperazine) may enhance cytotoxicity by interfering with cell cycle progression.
  • Methyl groups at positions 1,3,6,7 improve solubility but reduce potency compared to halogenated analogues .

Metabolic Stability and Lipophilicity

Studies on piperazinylalkyl derivatives (e.g., ) reveal:

  • Moderate metabolic stability (t1/2 = 30–60 min in human liver microsomes).
  • Lipophilicity (logP = 2.5–4.0) correlates with blood-brain barrier penetration but may increase off-target effects (e.g., α1-adrenolytic activity) .

Data Table: Comparative Analysis of Key Analogues

Compound Name Substituents Biological Target Key Activity/Findings Reference
3-Benzyl-1,6,7,8-tetramethyl... Benzyl (N3), 1,6,7,8-tetramethyl Hypothesized: 5-HT1A/PDEs Requires empirical validation N/A
AZ-853 4-(4-(2-Fluorophenyl)piperazinyl)butyl 5-HT1A receptor Antidepressant, superior brain penetration
AZ-861 4-(4-(3-Trifluoromethylphenyl)piperazinyl) 5-HT1A receptor Stronger receptor activation, side effects
Compound 3i 5-(4-(2-Fluorophenyl)piperazinyl)pentyl 5-HT1A/5-HT7 receptors Antidepressant, anxiolytic at 2.5 mg/kg
CB11 Butyl, 2-aminophenyl PPARγ Apoptosis in NSCLC cells
Compound 6h 3-(N4-Phenylpiperazinyl)propyl 5-HT1A receptor Ki = 5.6 nM, selective over 5-HT2A

Biological Activity

3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its effects on various biological systems and its potential therapeutic applications.

  • Molecular Formula : C22H28N6O2
  • Molecular Weight : 408.506 g/mol
  • IUPAC Name : 6-[3-[benzyl(methyl)amino]propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Antidepressant and Anxiolytic Effects

Recent studies have indicated that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant antidepressant and anxiolytic activities. For instance:

  • A series of derivatives were synthesized and evaluated for their affinity to serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. One derivative demonstrated promising antidepressant effects in the forced swim test (FST) in mice, showing greater potency than standard anxiolytics like diazepam .

The mechanism underlying the biological activities of this compound appears to involve:

  • Serotonin Receptor Modulation : Activation of 5-HT receptors is linked to mood regulation.
  • Phosphodiesterase Inhibition : This may enhance cyclic nucleotide signaling pathways which are crucial for neurotransmitter release and neuronal plasticity.

Study on Antidepressant Activity

In a controlled study published in 2016, researchers synthesized various derivatives of imidazo[2,1-f]purine and assessed their pharmacological profiles. The selected compound showed:

  • Effective Dose : 2.5 mg/kg in animal models.
  • Behavioral Tests : Significant reduction in immobility time during FST indicated antidepressant-like effects.

Study on Anxiety Reduction

Another study focused on the anxiolytic properties of a specific derivative. Key findings included:

  • Comparison with Diazepam : The compound exhibited superior effects in reducing anxiety-related behaviors in rodent models.
  • Mechanistic Insights : Molecular modeling suggested interactions with serotonin receptors that could explain the observed behavioral outcomes.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEffective Dose (mg/kg)Reference
AntidepressantImidazo derivative2.5
AnxiolyticImidazo derivative2.5
Serotonin Receptor AgonismVarious derivativesN/A

Q & A

Q. Optimization Tips :

  • Use kinetic studies to identify rate-limiting steps (e.g., steric hindrance from the benzyl group).
  • Employ design of experiments (DoE) to optimize solvent/base combinations (e.g., K₂CO₃ in acetonitrile vs. NaH in THF) .

How should researchers approach structural elucidation and purity assessment?

Basic Research Focus
Key Analytical Techniques :

  • NMR : Assign peaks using ¹H/¹³C NMR (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H]⁺ ~430–450 Da) .
  • HPLC : Purity assessment using C18 columns (≥95% purity, acetonitrile/water mobile phase) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from tetramethyl groups .

What in vitro screening strategies identify potential therapeutic targets?

Q. Basic Research Focus

Antimicrobial : Broth microdilution assays against Gram-positive bacteria (MIC ≤ 50 µg/mL ).

Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .

Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Design : Include counter-screens against non-target enzymes to assess selectivity .

How can discrepancies in biological activities of structural analogs be resolved?

Advanced Research Focus
Contradictions often arise from:

  • Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assays .
  • Substituent effects : Conduct SAR studies comparing benzyl vs. phenylalkyl analogs .
  • Assay variability : Validate protocols with positive controls (e.g., doxorubicin for cytotoxicity) .

Methodology : Meta-analysis of published IC₅₀ values with standardization to molar concentrations .

What computational approaches predict interaction mechanisms with biological targets?

Q. Advanced Research Focus

Molecular Docking : Use AutoDock Vina to model binding to adenosine receptors (PDB: 5G53). Focus on hydrophobic interactions with the benzyl group .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS suite) .

QSAR : Develop models using descriptors like logP and polar surface area to predict bioavailability .

How to mitigate solubility and stability challenges during experiments?

Q. Basic Research Focus

  • Solubility : Use co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes .
  • Stability : Store lyophilized samples at −80°C and avoid prolonged light exposure .
  • Buffers : Test phosphate-buffered saline (pH 7.4) for aqueous compatibility .

How to design SAR studies for substituent effects on bioactivity?

Q. Advanced Research Focus

Variation of benzyl group : Compare 3-benzyl vs. 3-(4-fluorobenzyl) analogs .

Methyl substitution : Synthesize 1,6,7,8-tetramethyl vs. mono-methyl derivatives .

Activity Correlation : Plot substituent hydrophobicity (π values) against IC₅₀ .

What advanced techniques characterize degradation products?

Q. Advanced Research Focus

  • LC-MS/MS : Identify hydrolytic degradation products (e.g., loss of benzyl group) .
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions .
  • X-ray Crystallography : Resolve degradation byproduct structures .

How to validate enzymatic target selectivity?

Q. Advanced Research Focus

Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler®) .

SPR Analysis : Measure binding kinetics (ka/kd) for putative targets .

CRISPR Knockout : Validate target dependency in cell models .

What methodologies assess metabolic stability and toxicity?

Q. Advanced Research Focus

Hepatic Microsomes : Incubate with human liver microsomes (HLM) to calculate t₁/₂ .

CYP Inhibition : Screen for CYP3A4/2D6 inhibition (fluorogenic substrates) .

AMES Test : Assess mutagenicity using TA98 and TA100 strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.